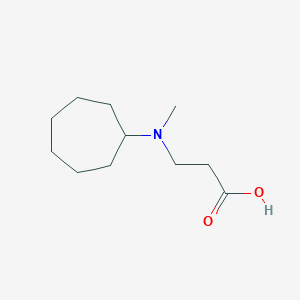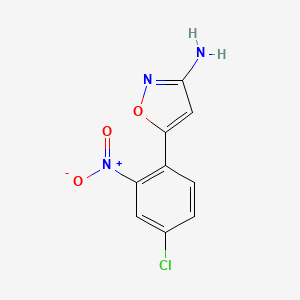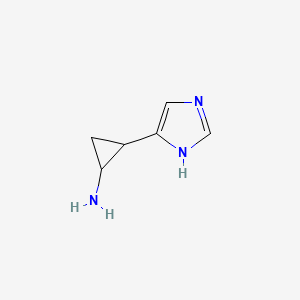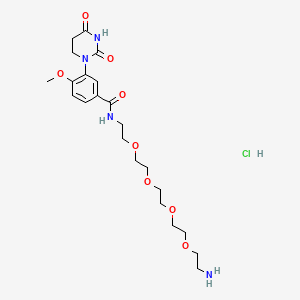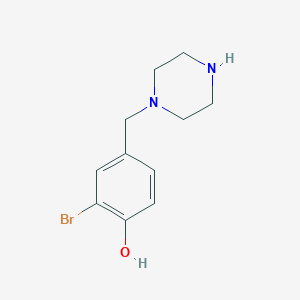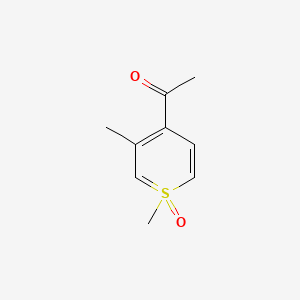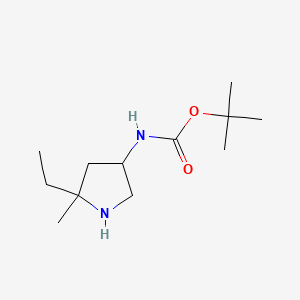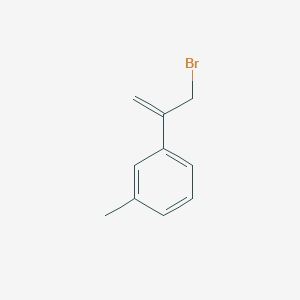
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene is an organic compound with the molecular formula C10H11Br. It is a derivative of benzene, where a bromopropenyl group and a methyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-methylstyrene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The double bond in the propenyl group can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 1-(3-Hydroxyprop-1-en-2-yl)-3-methylbenzene.
Oxidation: Formation of 1-(3-Carboxyprop-1-en-2-yl)-3-methylbenzene.
Reduction: Formation of 1-(3-Bromopropyl)-3-methylbenzene.
Scientific Research Applications
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo nucleophilic substitution reactions. The propenyl group can participate in addition reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromoprop-1-en-2-yl)benzene: Similar structure but lacks the methyl group.
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene: Similar structure but with the methyl group in a different position.
Uniqueness
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene is unique due to the specific positioning of the bromopropenyl and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.
Properties
Molecular Formula |
C10H11Br |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-(3-bromoprop-1-en-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6H,2,7H2,1H3 |
InChI Key |
OUMYWZIAXOSWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


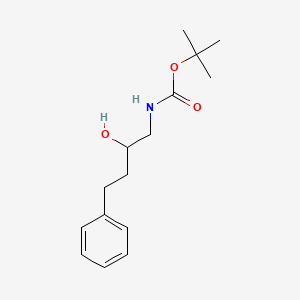
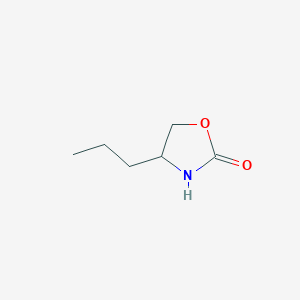
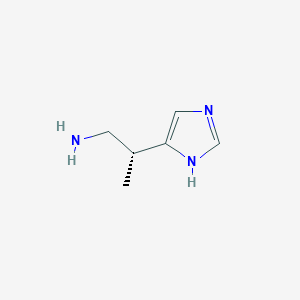
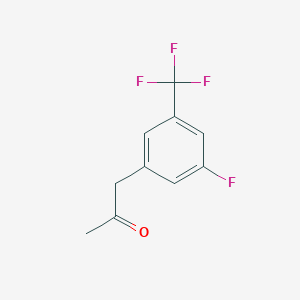
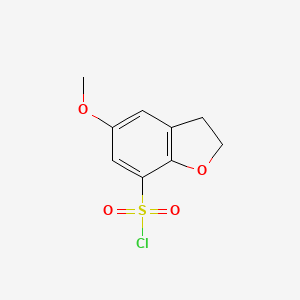
![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)
